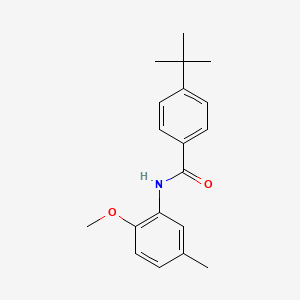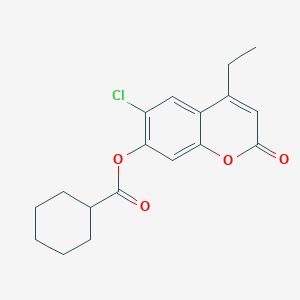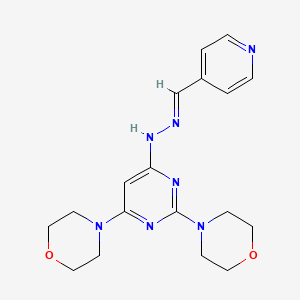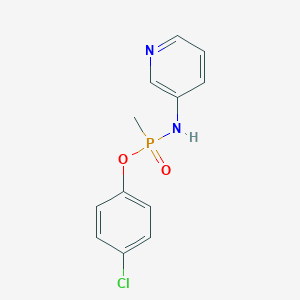
4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the synthesis of androgens and estrogens. TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer, as well as other hormone-dependent cancers.
作用機序
4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide inhibits the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the synthesis of androgens and estrogens. By inhibiting this enzyme, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide reduces the production of testosterone, which can slow the growth of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on testosterone production, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to reduce the expression of genes involved in cell cycle progression and DNA replication, which can slow the growth of cancer cells. 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has also been shown to induce apoptosis (programmed cell death) in prostate cancer cells.
実験室実験の利点と制限
One advantage of using 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is that it is a highly selective inhibitor of the enzyme CYP17A1, which reduces the risk of off-target effects. However, one limitation of using 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide is that it can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is the use of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in combination with other therapies, such as androgen receptor inhibitors or chemotherapy, to improve treatment outcomes in prostate cancer patients. Another area of interest is the development of more potent and selective inhibitors of CYP17A1, which could lead to improved treatment options for hormone-dependent cancers. Finally, there is also interest in studying the potential use of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide in other types of cancer, such as breast cancer and ovarian cancer, where hormone production plays a role in tumor growth.
合成法
The synthesis of 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-methylphenylboronic acid with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The resulting alcohol is then reacted with 4-bromo-N-(2-methoxy-5-methylphenyl)benzamide to yield 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide.
科学的研究の応用
4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been studied extensively for its potential use in the treatment of prostate cancer. In preclinical studies, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to significantly reduce serum testosterone levels, which can slow the growth of prostate cancer cells. In clinical trials, 4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide has been shown to be effective in reducing serum testosterone levels in patients with advanced prostate cancer.
特性
IUPAC Name |
4-tert-butyl-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-6-11-17(22-5)16(12-13)20-18(21)14-7-9-15(10-8-14)19(2,3)4/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLFHCDVXMOHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)


![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)
![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)




![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)